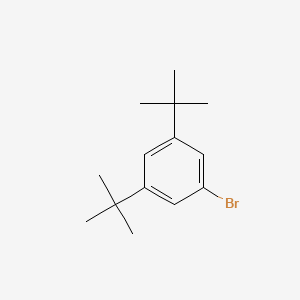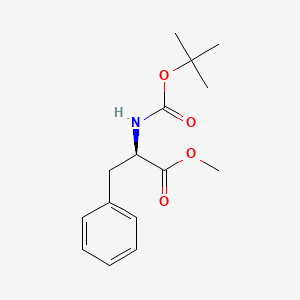![molecular formula C9H10ClNO4 B1269966 Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate CAS No. 345991-81-3](/img/structure/B1269966.png)
Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 5-acetyl-2-furoate, a related compound, involves oxidation of 5-(1-hydroxyethyl)-2-furoate with the Jones reagent, following chloroethylation of ethyl 2-furoate and subsequent reactions (Kuticheva, Pevzner, & Petrov, 2015). This synthesis pathway highlights the reactivity and adaptability of furoate esters in chemical synthesis, providing insights into the methodologies that could be applied to synthesize derivatives like methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate.
Molecular Structure Analysis
The molecular structure of related furoate compounds, such as methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, reveals significant interactions, like intra-molecular hydrogen bonding, which may impact the reactivity and stability of these molecules (Kimura & Hourai, 2005). These structural insights are crucial for understanding the behavior of methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate in various chemical environments.
Chemical Reactions and Properties
Furoate esters participate in a variety of chemical reactions. For instance, the anodic oxidation of methyl 5-acetyl-2-furoate leads to products like ring-opened diesters and lactones, showcasing the compound's versatility in synthetic chemistry (Torii, Tanaka, & Okamoto, 1972). Additionally, the synthesis of 5-substituted-2,5-dihydro-2-furoic acids from furoic acids underlines the reactivity of the furoate group in facilitating the formation of complex molecules (Masamune, Ono, & Matsue, 1975).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis Methods : Methyl 5-acetyl-2-furoate has been synthesized via oxidation and sequential chloroethylation, demonstrating a method for creating derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates (Kuticheva, Pevzner, & Petrov, 2015).
Palladium-Catalysed Arylation : Methyl 2-furoate has been used in palladium-catalysed direct arylation with aryl bromides to produce 5-arylfurans and 2,5-diarylfurans (Fu & Doucet, 2011).
Heteroarylation Applications : It has been an effective reagent in palladium-catalysed direct heteroarylations of heteroaromatics, facilitating the synthesis of biheteroaryls and diarylated furan derivatives (Fu, Zhao, Bruneau, & Doucet, 2012).
Catalysis and Green Chemistry
Oxidative Esterification : Methyl 2-furoate has been a focus in studies on oxidative esterification using heterogeneous catalysts, contributing to the development of greener chemical processes (Deng, Song, Cui, Du, & Fu, 2014).
Renewable Chemistry : The compound has also been explored in the context of renewable chemistry, particularly in reactions leading to biobased terephthalic acid precursors (Pacheco, Labinger, Sessions, & Davis, 2015).
Valorization in Fine Chemicals : Its use in valorizing furfural for the production of important chemicals like methyl 2-furoate for flavor and fragrance industries has been investigated (Radhakrishnan, Thiripuranthagan, Devarajan, Kumaravel, Erusappan, & Kannan, 2017).
Novel Heterocyclic Systems and Organic Synthesis
Heterocyclic System Derivatives : The compound has enabled the synthesis of novel heterocyclic systems like benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, expanding the scope of organic synthesis (Yahodkina-Yakovenko, Bol’but, & Vovk, 2018).
Enantioselective Synthesis : Its use in the enantioselective synthesis of cis-fused 5-oxofuro[2,3-b]furans, a spongiane diterpenoid substructure, has been reported, highlighting its role in stereoselective organic synthesis (Weisser, Yue, & Reiser, 2005).
Miscellaneous Applications
Corrosion Inhibition : Methyl 2-furoate has shown potential as a corrosion inhibitor for mild steel in acidic environments, contributing to the field of corrosion science (Khaled, 2010).
Diversification in Sustainable Chemistry : It has been a subject of research for diversification in sustainable chemistry, particularly in expanding the utility of carbohydrate-derived molecules (Miao, Shevchenko, Otsuki, & Mascal, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 5-[[(2-chloroacetyl)amino]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4/c1-14-9(13)7-3-2-6(15-7)5-11-8(12)4-10/h2-3H,4-5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUIIZROYFZOCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351533 |
Source


|
| Record name | METHYL 5-{[(CHLOROACETYL)AMINO]METHYL}-2-FUROATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate | |
CAS RN |
345991-81-3 |
Source


|
| Record name | METHYL 5-{[(CHLOROACETYL)AMINO]METHYL}-2-FUROATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

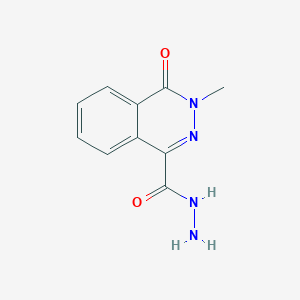
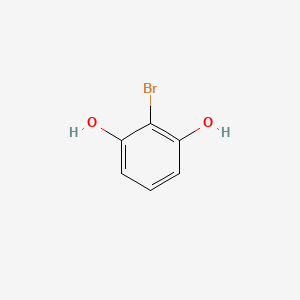
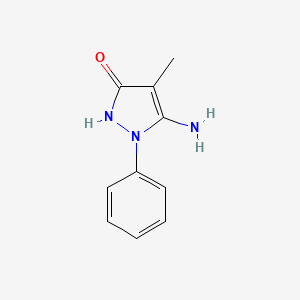
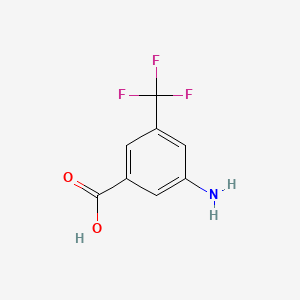
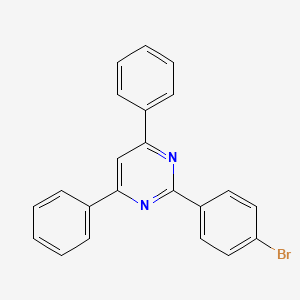
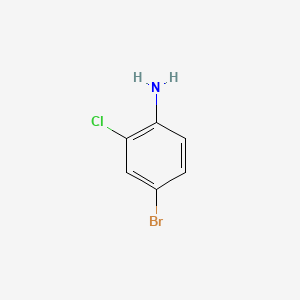


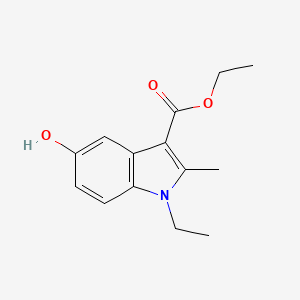
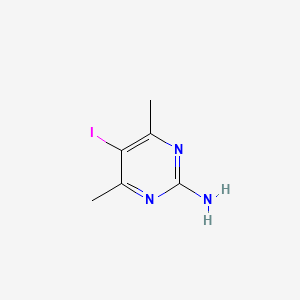
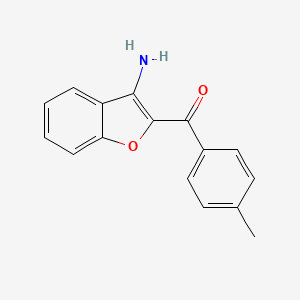
![2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269905.png)
